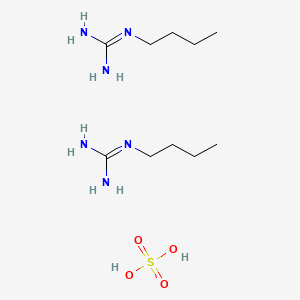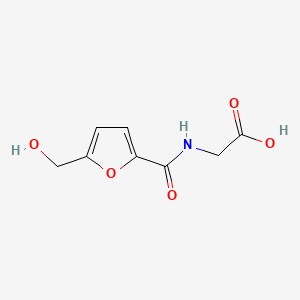
6-Bromo-2-chloro-4-phenylquinoline
Übersicht
Beschreibung
6-Bromo-2-chloro-4-phenylquinoline is a chemical compound with the empirical formula C15H9BrClN . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring fused with a pyridine moiety . The InChI key for this compound is AYYIUMWXDCOPHR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been characterized by photoluminescence (PL) spectra, thermo gravimetric analysis (TGA), differential thermal analysis (DTA), Fourier transform infrared (FTIR) spectra, and X-ray diffraction .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Knorr Synthesis : 6-Bromo-2-chloro-4-methylquinoline, related to the compound of interest, has been synthesized through a process involving condensation and cyclization, known as the Knorr reaction. This method highlights the compound's relevance in chemical synthesis (Wlodarczyk et al., 2011).
Antimicrobial and Antimalarial Agents : Derivatives of 6-Bromo-2-chloro-4-phenylquinoline have been designed and synthesized with demonstrated antimicrobial and antimalarial activities. These findings suggest potential applications in treating infectious diseases (Parthasaradhi et al., 2015).
Intermediate in PI3K/mTOR Inhibitors : A derivative of this compound has been identified as an important intermediate in the synthesis of PI3K/mTOR inhibitors, indicating its potential in cancer therapy (Fei Lei et al., 2015).
Biological Applications and Potential Therapeutics
Antibacterial and Antifungal Activities : Various derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal properties, offering potential applications in treating infections (Sarveswari & Vijayakumar, 2016).
Crystal Structure and Molecular Interactions : The crystal structure and molecular interactions of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one derivative have been studied, providing insights into its potential pharmaceutical applications (Ouerghi et al., 2021).
Synthesis of Quinazolines : The synthesis of polycarbo-substituted quinazolines from this compound derivatives highlights their utility in the development of compounds with varied biological activities (Mphahlele et al., 2015).
Catalytic and Synthesis Applications
Catalytic Activity in Synthesis : Cyclopalladated 6-bromo-2-ferrocenylquinoline complexes, derived from this compound, have been synthesized and their application in Suzuki coupling has been investigated, showing potential in organic synthesis (Chen Xu et al., 2014).
Palladium Charcoal-Catalyzed Coupling : The compound's derivatives have been used in the palladium charcoal-catalyzed Suzuki-Miyaura coupling, an important reaction in pharmaceutical and fine chemical synthesis (Tagata & Nishida, 2003).
Safety and Hazards
6-Bromo-2-chloro-4-phenylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
6-bromo-2-chloro-4-phenylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWVRHKYLZQKQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365893 | |
| Record name | 6-bromo-2-chloro-4-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
393124-91-9 | |
| Record name | 6-bromo-2-chloro-4-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















